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molecular formula C17H25N3O2 B8341428 tert-butyl 2-(5-amino-1H-indol-2-yl)-2-methylpropylcarbamate

tert-butyl 2-(5-amino-1H-indol-2-yl)-2-methylpropylcarbamate

Cat. No. B8341428
M. Wt: 303.4 g/mol
InChI Key: ARVSXWXYAJPBFM-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

To a solution of tert-butyl 2-methyl-2-(5-nitro-1H-indol-2-yl)propylcarbamate (80 mg, 0.24 mmol) in THF (9 mL) and water (2 mL) was added ammonium formate (60 mg, 0.96 mmol) followed by 10% Pd/C (50 mg). The mixture was stirred at room temperature for 45 minutes. Pd/C was filtered off and the organic solvent was removed by evaporation. The remaining aqueous phase was extracted with dichloromethane. The combined organic phases were dried over magnesium sulfate and evaporated to give tert-butyl 2-(5-amino-1H-indol-2-yl)-2-methylpropylcarbamate (58 mg, 80%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:13]1[NH:14][C:15]2[C:20]([CH:21]=1)=[CH:19][C:18]([N+:22]([O-])=O)=[CH:17][CH:16]=2)([CH3:12])[CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].C([O-])=O.[NH4+]>C1COCC1.O.[Pd]>[NH2:22][C:18]1[CH:19]=[C:20]2[C:15](=[CH:16][CH:17]=1)[NH:14][C:13]([C:2]([CH3:12])([CH3:1])[CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:9])([CH3:8])[CH3:10])=[CH:21]2 |f:1.2|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
CC(CNC(OC(C)(C)C)=O)(C)C=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
Name
Quantity
60 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Pd/C was filtered off
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
The remaining aqueous phase was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC=1C=C2C=C(NC2=CC1)C(CNC(OC(C)(C)C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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